molecular formula C18H18N6O2S2 B2457931 N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003987-75-4

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2457931
CAS RN: 1003987-75-4
M. Wt: 414.5
InChI Key: QLKGXNSCFITYSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a quinoxaline, a benzo[c][1,2,5]thiadiazole, and a sulfonamide . These types of compounds are often studied in medicinal chemistry due to their potential pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For example, the Suzuki–Miyaura Pd-catalysed C–C cross-coupling reaction has been used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a nonplanar geometry and a photoactive core . The exact structure would depend on the specific substituents and their positions in the molecule .


Chemical Reactions Analysis

These types of compounds can participate in various chemical reactions. For example, they can undergo cross-coupling reactions . They can also exhibit fluorescence quenching behavior when incorporated into certain frameworks .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. They often exhibit good liposolubility due to the presence of sulfur atoms . They can also exhibit aggregated-induced emission (AIE) properties .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been studied for their anticancer properties. They can target tumor hypoxia and induce apoptosis in cancer cells . They can also inhibit certain molecular targets like PARP-1 and EGFR .

Future Directions

The development of new chemical entities targeting specific pathways continues to be a priority in anticancer research . Therefore, compounds like this could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGXNSCFITYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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